molecular formula C21H19NO7 B385432 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 637749-25-8

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B385432
CAS No.: 637749-25-8
M. Wt: 397.4g/mol
InChI Key: AEIIIQDQULJDQY-UHFFFAOYSA-N
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Description

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring The compound also contains a methoxyphenoxy group, a morpholine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the methoxyphenoxy group and the morpholine-4-carboxylate moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives

Scientific Research Applications

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate include other chromen-4-one derivatives and morpholine-containing compounds. Examples include:

  • 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate
  • 3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl morpholine-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7/c1-25-14-3-2-4-15(11-14)28-19-13-27-18-12-16(5-6-17(18)20(19)23)29-21(24)22-7-9-26-10-8-22/h2-6,11-13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIIIQDQULJDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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